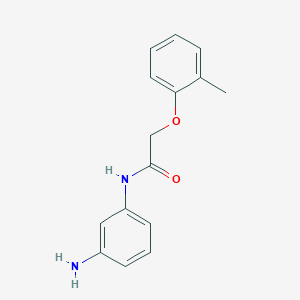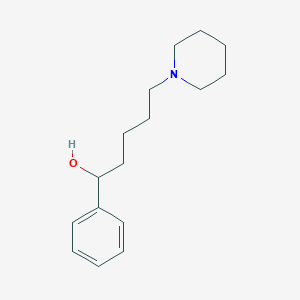
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide (also known as AMPA) is a synthetic molecule that has been widely studied for its potential applications in scientific research. AMPA is a derivative of the amino acid glutamate, and it is a selective agonist of the AMPA subtype of glutamate receptors. It has been used in numerous studies to investigate the effects of glutamate on the nervous system, as well as to explore its potential therapeutic uses.
Scientific Research Applications
Synthesis and Chemical Reactions
N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide and its derivatives are primarily studied for their synthetic routes and potential applications in various fields including medicinal chemistry and material science. For instance, chemoselective acetylation of aminophenols has been explored for the synthesis of antimalarial drug intermediates, showcasing the importance of such compounds in drug development (Magadum & Yadav, 2018). Additionally, the synthesis of chloro- and nitro-substituted derivatives indicates their relevance in creating novel compounds with potential biological activities (Da-wei, 2011).
Biological and Pharmacological Potential
The compound and its derivatives have shown promise in biological applications. For example, bioactive nitrosylated and nitrated derivatives have been studied for their phytotoxic metabolites, highlighting an alternative pathway to amidophenol-derived metabolites (Girel et al., 2022). Furthermore, the anticancer properties of related compounds were evaluated through molecular docking analysis, indicating their potential as therapeutic agents (Sharma et al., 2018).
Material Science and Chemical Properties
Studies on orcinolic derivatives have explored the crystal structure and optical properties, demonstrating the utility of these compounds in material science, particularly as indicators for chemical reactions (Wannalerse et al., 2022). This suggests their broader applications beyond pharmacology, into fields such as sensing and diagnostics.
Safety and Regulatory Evaluation
The safety and regulatory aspects of similar compounds have also been examined, with EFSA conducting evaluations on flavoring substances for their implications on human health, indicating a concern for the safety profiles of these chemicals (Younes et al., 2018).
properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-2-3-8-14(11)19-10-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGQQBKVHWRQTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Chlorophenyl)carbonyl]amino}phenyl biphenyl-4-carboxylate](/img/structure/B390400.png)


![N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B390404.png)
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl 2-chlorobenzoate](/img/structure/B390405.png)
![N-(4-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide](/img/structure/B390407.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B390413.png)
![N'-[(1E)-3-phenylpropylidene]furan-2-carbohydrazide](/img/structure/B390414.png)



![Ethyl 2-[(anilinocarbothioyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B390422.png)
![N-ethyl-4-({4-[(1-naphthylmethylene)amino]benzoyl}amino)-N-phenylbenzamide](/img/structure/B390423.png)